molecular formula C18H21FN4O3 B14206769 (10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide CAS No. 724445-90-3

(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide

Cat. No.: B14206769
CAS No.: 724445-90-3
M. Wt: 360.4 g/mol
InChI Key: HIOPZDBGXHDCMB-ZDUSSCGKSA-N
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Description

(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a hydroxy group, and a methylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide typically involves multiple steps, including the formation of the pyrimido[1,2-a]azepine core, followed by the introduction of the fluorophenyl, hydroxy, and methylamino groups. Common reagents used in these reactions include fluorobenzyl bromide, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (10S)-N-[(4-Chlorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide
  • (10S)-N-[(4-Bromophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in (10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

CAS No.

724445-90-3

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

(10S)-N-[(4-fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-2-carboxamide

InChI

InChI=1S/C18H21FN4O3/c1-20-13-4-2-3-9-23-16(13)22-14(15(24)18(23)26)17(25)21-10-11-5-7-12(19)8-6-11/h5-8,13,20,24H,2-4,9-10H2,1H3,(H,21,25)/t13-/m0/s1

InChI Key

HIOPZDBGXHDCMB-ZDUSSCGKSA-N

Isomeric SMILES

CN[C@H]1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

CNC1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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